Benzhydryl triphenylphosphonium chloride
Overview
Description
Benzhydryl triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C31H26ClP. It is a white crystalline solid with a melting point of 197-198°C. This compound is known for its positive charge and lipophilic nature, which allows it to accumulate in mitochondria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzhydryl triphenylphosphonium chloride can be synthesized through a reaction between triphenylphosphine and benzhydryl chloride. The reaction typically yields the desired product as a white crystalline solid. The reaction conditions involve the use of an inert atmosphere and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction between triphenylphosphine and benzhydryl chloride. The process is optimized for yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Benzhydryl triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and as a phase-transfer catalyst.
Biology: Due to its ability to accumulate in mitochondria, it is used in studies related to mitochondrial function and dysfunction.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Benzhydryl triphenylphosphonium chloride exerts its effects involves its accumulation in mitochondria due to its positive charge and lipophilic nature. Once inside the mitochondria, it acts as a protonophore, disrupting the proton gradient and inhibiting ATP synthesis. This leads to mitochondrial dysfunction and cell death.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar applications but lacks the mitochondrial targeting ability.
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a diphenylmethyl group, used in organic synthesis.
Polymer-supported triphenylphosphine: Used in organic synthesis and offers advantages in terms of ease of separation and reuse.
Uniqueness
Benzhydryl triphenylphosphonium chloride is unique due to its ability to target mitochondria, making it valuable in studies related to mitochondrial function and potential therapeutic applications.
Properties
IUPAC Name |
benzhydryl(triphenyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26P.ClH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDZVYQEANDCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934652 | |
Record name | (Diphenylmethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-43-4 | |
Record name | Phosphonium, (diphenylmethyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Diphenylmethyl)triphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Diphenylmethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diphenylmethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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